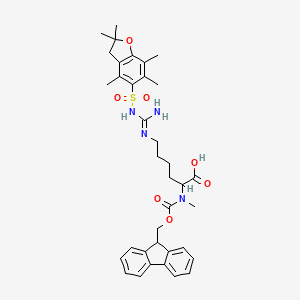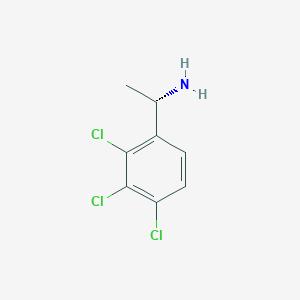
(1S)-1-(2,3,4-trichlorophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2,3,4-trichlorophenyl)ethanamine: is an organic compound characterized by the presence of a trichlorophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,3,4-trichlorophenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2,3,4-trichlorobenzaldehyde.
Reduction: The aldehyde group of 2,3,4-trichlorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a reaction with ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-(2,3,4-trichlorophenyl)ethanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where one or more of the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry:
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1S)-1-(2,3,4-trichlorophenyl)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
(1R)-1-(2,3,4-trichlorophenyl)ethanamine: A stereoisomer with similar chemical properties but different biological activities.
(1S)-1-(2,4,5-trichlorophenyl)ethanamine: A compound with a different substitution pattern on the phenyl ring, leading to distinct chemical and biological properties.
Uniqueness: (1S)-1-(2,3,4-trichlorophenyl)ethanamine is unique due to its specific substitution pattern and stereochemistry, which influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8Cl3N |
|---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
(1S)-1-(2,3,4-trichlorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3/t4-/m0/s1 |
InChI Key |
UQXMKRKFGMFXPO-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


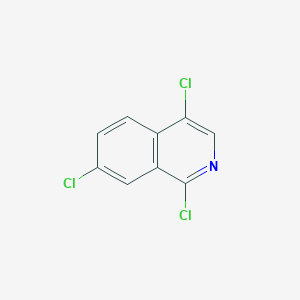
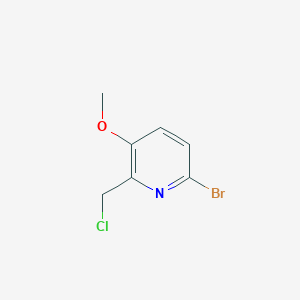
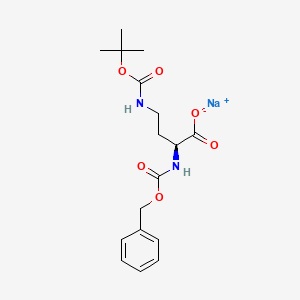
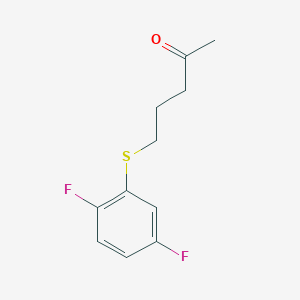
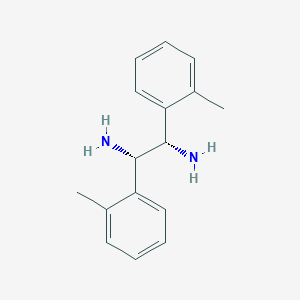
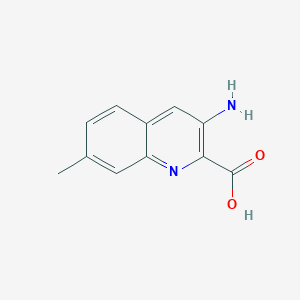
![2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B13655313.png)
![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13655316.png)
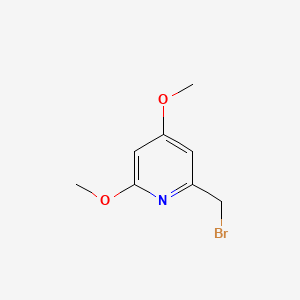
![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)
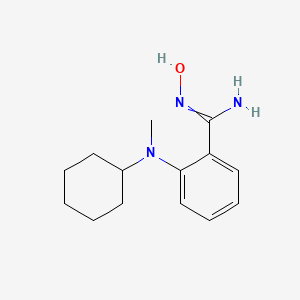
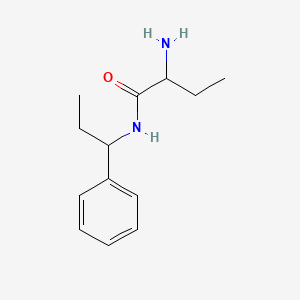
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
